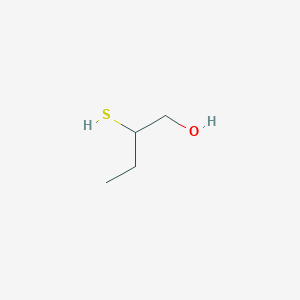

(RS)-2-mercapto-butan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10OS |

|---|---|

Molecular Weight |

106.19 g/mol |

IUPAC Name |

2-sulfanylbutan-1-ol |

InChI |

InChI=1S/C4H10OS/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 |

InChI Key |

UVSYLHMNAUJEFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Rs 2 Mercapto Butan 1 Ol

Classical Organic Synthetic Routes

Classical approaches to (RS)-2-mercapto-butan-1-ol typically involve the sequential introduction of the hydroxyl and thiol functionalities through well-established reaction sequences. These methods are often robust and can be performed with readily available starting materials.

Multi-Step Approaches from Precursors

Multi-step syntheses provide a versatile platform for the construction of this compound from simple, achiral precursors. wikipedia.org A common strategy begins with a C4 aldehyde, such as butanal, and involves the introduction of the thiol group at the alpha-position, followed by the reduction of the aldehyde to a primary alcohol.

One plausible pathway involves the α-bromination of butanal to form 2-bromobutanal. This intermediate can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the thiol group. The resulting 2-mercaptobutanal is then reduced to the target alcohol.

Alternatively, a synthetic route can commence from butanoic acid or its derivatives. For instance, α-bromination of butanoic acid yields 2-bromobutanoic acid. This can be converted to an ester, which is then subjected to nucleophilic substitution with a thiolating agent. The final step involves the reduction of the ester and any disulfide byproducts.

A representative multi-step synthesis is outlined below:

Table 1: Multi-Step Synthesis of this compound from Butanoic Acid| Step | Reactant | Reagents | Intermediate/Product |

| 1 | Butanoic acid | Br₂, PBr₃ | 2-Bromobutanoic acid |

| 2 | 2-Bromobutanoic acid | Ethanol, H⁺ (cat.) | Ethyl 2-bromobutanoate |

| 3 | Ethyl 2-bromobutanoate | NaSH | Ethyl 2-mercaptobutanoate |

| 4 | Ethyl 2-mercaptobutanoate | LiAlH₄, then H₃O⁺ | This compound |

Reduction Strategies in Mercaptobutanol Synthesis (e.g., involving lithium aluminum hydride)

Reduction strategies are crucial in the synthesis of this compound, particularly when starting from precursors containing a carboxylic acid or ester functionality. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting these groups to a primary alcohol. byjus.commasterorganicchemistry.comyoutube.comlibretexts.orgresearchgate.net

In a typical procedure, the precursor, such as ethyl 2-mercaptobutanoate, is dissolved in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com A solution of LiAlH₄ is then added cautiously at a controlled temperature, often at 0 °C, due to the exothermic nature of the reaction. masterorganicchemistry.com The hydride (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and a second hydride attack reduce the ester to a primary alcohol. libretexts.org An aqueous workup with acid is then performed to quench the excess hydride reagent and protonate the resulting alkoxide to yield the final alcohol. masterorganicchemistry.com

It is important to note that LiAlH₄ will also reduce any disulfide bonds that may have formed via oxidation of the thiol groups during the synthesis. This ensures that the final product is the desired mercaptoalcohol.

Table 2: Reduction of Ethyl 2-mercaptobutanoate with LiAlH₄

| Parameter | Description |

| Reactant | Ethyl 2-mercaptobutanoate |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Reaction Conditions | 0 °C to room temperature |

| Workup | Acidic aqueous solution (e.g., dilute H₂SO₄) |

| Product | This compound |

The high reactivity of LiAlH₄ necessitates careful handling and anhydrous conditions to prevent violent reactions with water or protic solvents. byjus.commasterorganicchemistry.com

Nucleophilic Substitution Reactions in Thiol Introduction (e.g., from sulfonylated diols)

The introduction of the thiol group via nucleophilic substitution is a cornerstone of many synthetic routes to this compound. A common strategy involves the use of a diol precursor, such as butane-1,2-diol. To facilitate the substitution, one of the hydroxyl groups is converted into a good leaving group, typically by sulfonylation.

In this approach, butane-1,2-diol is selectively protected at the primary hydroxyl group, for example, as a silyl (B83357) ether. The remaining secondary hydroxyl group is then activated by reaction with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate or mesylate ester, which are excellent leaving groups for S_N2 reactions.

The subsequent introduction of the thiol group is achieved by reacting the sulfonylated intermediate with a sulfur nucleophile. Common sources of sulfur for this purpose include sodium hydrosulfide (NaSH), potassium thioacetate (B1230152) (KSAc) followed by hydrolysis, or thiourea followed by basic workup. The reaction proceeds via an S_N2 mechanism, resulting in an inversion of stereochemistry at the C-2 position. Finally, deprotection of the primary alcohol affords this compound.

Asymmetric Synthesis and Enantioselective Pathways

The synthesis of specific enantiomers of 2-mercapto-butan-1-ol requires the use of asymmetric or enantioselective methodologies. These advanced techniques aim to control the stereochemistry at the C-2 chiral center.

Chiral Auxiliaries and Ligand-Directed Synthesis (e.g., use of chiral butanol derivatives in asymmetric reduction)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com In the context of synthesizing an enantiomerically enriched 2-mercapto-butan-1-ol, a chiral auxiliary can be attached to a precursor molecule to influence a key bond-forming step. For example, a chiral oxazolidinone auxiliary could be used to direct the alkylation of a propionyl group with an ethyl halide, followed by introduction of the thiol and subsequent cleavage of the auxiliary. numberanalytics.com

Ligand-directed synthesis utilizes chiral ligands to control the stereoselectivity of a metal-catalyzed reaction. iipseries.org For instance, the asymmetric reduction of a ketone precursor, such as 1-hydroxybutan-2-one, can be achieved using a chiral catalyst. researchgate.net A prominent example is the use of a ruthenium complex with a chiral diamine-diphosphine ligand for asymmetric transfer hydrogenation. The chiral environment created by the ligand forces the hydride transfer to occur on one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

Stereocontrol in Ring-Opening Reactions (e.g., epoxide opening to form chiral alcohols)

The asymmetric ring-opening of epoxides is a powerful method for the enantioselective synthesis of 1,2-difunctionalized compounds, including chiral mercaptoalcohols. libretexts.orgscience.gov This strategy can be applied to the synthesis of enantiomerically enriched (R)- or (S)-2-mercapto-butan-1-ol starting from achiral 1,2-epoxybutane.

The reaction involves the use of a chiral catalyst to facilitate the nucleophilic attack of a sulfur-containing reagent on one of the two enantiotopic carbons of the epoxide ring. Various catalytic systems have been developed for this purpose, often involving chiral salen-metal complexes (e.g., with Cr, Co, or Al). The chiral ligand environment around the metal center coordinates to the epoxide oxygen, activating it for ring-opening and directing the incoming nucleophile to a specific face of the substrate.

For example, using a (R,R)-salen-Cr(III)Cl catalyst with a nucleophile like sodium hydrosulfide would preferentially yield one enantiomer of 2-mercapto-butan-1-ol. Conversely, employing the (S,S)-salen catalyst would produce the opposite enantiomer. This method allows for the direct and highly stereocontrolled formation of the target molecule.

Table 3: Asymmetric Ring-Opening of 1,2-Epoxybutane

| Parameter | Description |

| Substrate | 1,2-Epoxybutane |

| Nucleophile | Sulfur source (e.g., NaSH, KSAc) |

| Catalyst | Chiral salen-metal complex (e.g., (R,R)- or (S,S)-salen-Cr(III)Cl) |

| Product | Enantiomerically enriched (R)- or (S)-2-mercapto-butan-1-ol |

| Stereocontrol | Achieved through the chirality of the catalyst |

This approach is highly attractive due to its atom economy and the ability to generate a chiral center from an achiral starting material in a single step. libretexts.orgscience.gov

Enantiomeric Excess Determination in Chiral Mercaptobutanol Derivatives

Determining the enantiomeric excess (e.e.) is a critical step in asymmetric synthesis, ensuring the purity of the desired chiral product. For derivatives of mercaptobutanol, which are chiral alcohols, several advanced methods can be employed. These techniques rely on differentiating the two enantiomers by converting them into diastereomeric species or by using a chiral environment that interacts differently with each enantiomer.

High-throughput screening methods have been developed for the rapid determination of e.e. in chiral compounds, including amino alcohols. nih.gov One such technique is a fluorescence-based assay. nih.gov This method involves the dynamic self-assembly of the chiral analyte (e.g., a mercaptobutanol derivative) with a chiral fluorescent ligand and another component, such as 2-formylphenylboronic acid, to form diastereomeric complexes. These complexes exhibit distinct fluorescence intensities or wavelengths, which can be measured to calculate the ratio of the enantiomers in the mixture with high accuracy (error <1% e.e.). nih.gov This approach is robust, sensitive, and not easily affected by impurities, making it suitable for screening crude reaction products. nih.gov

Another powerful technique is Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs). This method provides a direct observation of the two enantiomers. A simple protocol involves mixing the analyte directly with a CSA, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL), in an NMR tube. rsc.org The CSA forms transient diastereomeric complexes with each enantiomer of the analyte. These complexes have slightly different chemical environments, leading to separate, well-resolved resonance peaks in the ¹H or ¹⁹F NMR spectrum for each enantiomer. rsc.org The integration of these peaks allows for the direct calculation of the enantiomeric excess.

Table 1: Comparison of Advanced Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages | Common Analytes |

| Fluorescence-Based Assay | Formation of fluorescent diastereomeric complexes with distinct spectral properties. nih.gov | High-throughput, high sensitivity (ng scale), robust against impurities, real-time analysis. nih.gov | 1,2- and 1,3-diols, chiral amines, amino alcohols. nih.gov |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to separate NMR signals for each enantiomer. rsc.org | Simple sample preparation, direct observation and quantification, no derivatization needed. rsc.org | Primary and secondary amines, alcohols. rsc.org |

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Chemo-enzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity of biocatalysts (enzymes). beilstein-journals.org This hybrid approach is particularly effective for producing enantiomerically pure compounds like the individual enantiomers of 2-mercapto-butan-1-ol. These strategies often involve using an enzyme for the key stereoselective step within a multi-step chemical synthesis.

A common chemo-enzymatic strategy is the kinetic resolution of a racemic mixture. For instance, in the synthesis of the drug esmolol, a racemic alcohol intermediate is resolved using a lipase (B570770) enzyme. researchgate.net The enzyme selectively acylates one enantiomer, allowing the acylated product and the unreacted enantiomeric alcohol to be separated. researchgate.net These separated enantiomers are then converted to the final target molecules through subsequent chemical reactions. researchgate.net This demonstrates how a biocatalytic step can be seamlessly integrated to achieve high enantiomeric purity that might be difficult or costly to obtain through purely chemical means.

Biocatalysis can also be used to create key chiral building blocks from achiral precursors. Enzymes can introduce chirality with high precision, avoiding the need for chiral auxiliaries or resolving agents. Plant type III polyketide synthases, for example, have been shown to accept various substrates to create diverse and unnatural polyketide products, showcasing the versatility of enzymes in synthesis. nih.gov

Table 2: Overview of Chemo-Enzymatic Synthesis Strategies

| Strategy | Description | Key Advantage | Example Application |

| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture, allowing for separation. | Access to both enantiomers from a single racemic starting material. researchgate.net | Synthesis of (R)- and (S)-esmolol using lipase-catalyzed transesterification of a racemic alcohol intermediate. researchgate.net |

| Asymmetric Synthesis | An enzyme catalyzes a reaction on a prochiral substrate to create a predominantly single enantiomer product. | High enantioselectivity in a single step, reducing the need for resolution. | Production of non-proteinogenic amino acids from L-lysine using enzymatic synthesis. vapourtec.com |

| Telescoped Multi-Reaction Process | Combining biocatalytic and chemical or electrochemical steps in a one-pot or sequential flow process without isolating intermediates. vapourtec.com | Increased efficiency, reduced waste, and shorter reaction times. vapourtec.comsciepublish.com | Two-step telescoped synthesis of benzimidazoles involving biocatalysis and electrochemical cyclization. vapourtec.com |

Integration of Enzymatic Steps in Synthetic Protocols

The successful integration of enzymatic steps into a synthetic protocol hinges on leveraging the unique capabilities of biocatalysts, such as their remarkable selectivity and ability to function under mild conditions. vapourtec.com Enzymes offer outstanding stereo-, regio-, and chemoselectivity, which is often difficult to achieve with conventional chemical catalysts. vapourtec.com

Lipases are among the most widely used enzymes in organic synthesis. For example, Candida antarctica lipase B (often immobilized and sold as Novozym 435®) is a robust and versatile catalyst for reactions like the transesterification of racemic alcohols. researchgate.netvapourtec.com In a synthetic protocol for a chiral alcohol, this enzyme can be used with an acyl donor (like vinyl acetate) to selectively acylate one enantiomer of the racemic alcohol. researchgate.net

The efficiency of these enzymatic steps can be significantly enhanced by using flow chemistry. vapourtec.com Immobilizing the enzyme on a solid support and packing it into a column reactor allows the substrate solution to be continuously passed through it. This setup often leads to higher yields, faster reaction rates, and better enzyme stability and productivity compared to traditional batch processes. vapourtec.com This integration of biocatalysis and flow chemistry represents a sustainable and efficient approach to modern organic synthesis. vapourtec.com The combination of chemical and enzymatic steps in a one-pot method can also circumvent issues like the toxicity of intermediates to microbial hosts, which can be a limitation in purely biosynthetic routes. sciepublish.com

Table 3: Common Enzymes and Their Integrated Roles in Synthesis

| Enzyme Class | Specific Enzyme Example | Reaction Catalyzed | Benefits in Integrated Protocols |

| Lipase | Candida antarctica Lipase B (Novozym 435®) | Kinetic resolution via enantioselective acylation/transesterification. researchgate.netvapourtec.com | High enantioselectivity, stability, commercial availability, effective in organic solvents and flow systems. vapourtec.com |

| Ligase | 4-Coumarate-CoA Ligase, Benzoate CoA Ligase | Activation of carboxylic acids by forming Coenzyme A (CoA) thioesters. nih.gov | Enables subsequent enzymatic steps (e.g., by polyketide synthases) by preparing the necessary activated substrates. nih.gov |

| Oxidoreductase | Alcohol Dehydrogenase (ADH) | Oxidation of alcohols to aldehydes/ketones or reduction of carbonyls to alcohols. sciepublish.com | Can establish chirality at a carbonyl center with high stereocontrol, often with cofactor regeneration systems. sciepublish.com |

| Lyase | Methionine-γ-lyase | Carbon-sulfur bond cleavage/formation. researchgate.net | Potential for stereoselective synthesis of sulfur-containing compounds. researchgate.net |

Organic Reactions and Mechanistic Investigations of Rs 2 Mercapto Butan 1 Ol

Reactivity of the Thiol Functional Group

The thiol (sulfhydryl, -SH) group is the sulfur analog of an alcohol's hydroxyl group and is known for its distinct reactivity, particularly its nucleophilicity and susceptibility to oxidation. wikipedia.orgchemistrysteps.com Thiols are generally more acidic than their corresponding alcohols. chemistrysteps.com

The high reactivity of the thiol group makes it a target for derivatization, a process that modifies the chemical structure to enhance analytical detection or to serve as a strategic step in synthesis. researchgate.net This is often necessary to improve the stability of volatile thiols, enhance their chromatographic behavior, and increase detection sensitivity in techniques like mass spectrometry. researchgate.netfrontiersin.org

Pentafluorobenzyl Bromide (PFBBr): This is a widely utilized derivatizing agent for thiols. frontiersin.orgnih.gov The reaction proceeds via a nucleophilic substitution where the thiol, typically after deprotonation by a base, attacks the benzyl (B1604629) carbon, displacing the bromide. This creates a stable thioether derivative that is more amenable to analysis, particularly by gas chromatography (GC) due to increased thermal stability and electron-capturing capabilities which enhance mass spectrometry detection. researchgate.netfrontiersin.org

4,4′-Dithiodipyridine (DTDP): This reagent reacts selectively and rapidly with thiols under a range of pH conditions, including the acidic pH of wine. researchgate.netfrontiersin.org The reaction involves a disulfide exchange, forming a mixed disulfide and releasing 4-thiopyridone (4-TP), which has a strong UV absorbance at 324 nm. acs.orgresearchgate.net This property is exploited for the spectrophotometric quantification of thiols. acs.org The small size of DTDP allows it to access sterically hindered thiol groups within proteins. acs.org It is considered more sensitive than the traditional Ellman's reagent (DTNB). acs.orgresearchgate.net

3-Buten-2-one Adducts: While specific examples with (RS)-2-mercapto-butan-1-ol are not detailed in the provided results, the reaction of thiols with α,β-unsaturated carbonyl compounds like 3-buten-2-one (methyl vinyl ketone) is a well-established transformation known as the Michael addition. The thiolate anion acts as a nucleophile, adding to the β-carbon of the unsaturated system. This reaction is fundamental in organic synthesis for forming carbon-sulfur bonds.

Interactive Table of Derivatization Reagents for Thiols

| Reagent | Reaction Type | Purpose | Analytical Advantage |

|---|---|---|---|

| Pentafluorobenzyl bromide (PFBBr) | Nucleophilic Substitution | Stabilization, Improved Chromatography | Enhanced GC-MS detection frontiersin.orgnih.gov |

| 4,4′-Dithiodipyridine (DTDP) | Disulfide Exchange | Quantification | Strong UV absorbance of byproduct acs.orgresearchgate.net |

| 3-Buten-2-one | Michael Addition | C-S bond formation | Synthetic utility |

Reactivity of the Alcohol Functional Group

The primary alcohol group (-CH₂OH) in this compound exhibits reactivity characteristic of other primary alcohols, most notably oxidation. libretexts.orgwikipedia.orgchemguide.co.uksavemyexams.com

The oxidation of the primary alcohol group in this compound can be compared to the oxidation of butan-1-ol. Depending on the reagents and reaction conditions, primary alcohols can be oxidized to aldehydes or further to carboxylic acids. libretexts.orgwikipedia.orgchemguide.co.uk

Partial Oxidation to Aldehyde: Using a controlled amount of an oxidizing agent and removing the aldehyde from the reaction mixture as it forms (e.g., by distillation) can yield 2-mercaptobutanal. libretexts.orgchemguide.co.uk This is feasible because aldehydes have lower boiling points than their parent alcohols. savemyexams.com

Full Oxidation to Carboxylic Acid: Using an excess of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or an acidified solution of potassium dichromate(VI) (K₂Cr₂O₇), and heating under reflux ensures the complete oxidation of the primary alcohol, through the aldehyde intermediate, to form 2-mercaptobutanoic acid. wikipedia.orgchemguide.co.uksavemyexams.comresearchgate.net

The presence of the thiol group introduces a potential complication, as thiols themselves can be readily oxidized to various sulfur-containing species, such as disulfides (R-S-S-R) or sulfonic acids (R-SO₃H). wikipedia.org Therefore, achieving selective oxidation of the alcohol without affecting the thiol group requires careful selection of chemoselective oxidizing agents.

Table of Common Oxidizing Agents for Primary Alcohols

| Oxidizing Agent | Product with Primary Alcohol | Typical Conditions |

|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ | Aldehyde | Excess alcohol, distill product chemguide.co.uk |

| K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Excess oxidant, reflux chemguide.co.uk |

| KMnO₄ | Carboxylic Acid | Alkaline aqueous solution wikipedia.org |

| Dess-Martin periodinane | Aldehyde | Mild, anhydrous conditions wikipedia.org |

Role as a Chemical Intermediate in Complex Molecule Synthesis

Bifunctional molecules like mercaptoalcohols are valuable building blocks in organic synthesis. smu.eduunifi.it They can be used to construct more complex molecules by sequential or selective reactions at the two different functional groups. For instance, the reaction of mercaptoalcohols with chlorosilanes can produce multifunctional thiols used in materials science. smu.edu Similarly, the reaction of mercaptoalcohols with epoxides is a route to β-hydroxy thioethers, and their reaction with carbon disulfide can lead to the formation of cyclic dithiocarbonates, which are versatile intermediates themselves. researchgate.net While direct examples citing this compound in complex syntheses were not prominent in the search results, its structural motif is analogous to other mercaptoalcohols used in the synthesis of antimycobacterial agents and various sulfur-containing heterocycles. researchgate.netnih.gov For example, the synthesis of 3-mercapto-3-methylbutan-1-ol, an important flavor compound, involves the reduction of a mercapto-carboxylic acid. wikipedia.org

Theoretical Insights into Reaction Mechanisms

Understanding the mechanisms of reactions involving molecules like this compound often requires theoretical and spectroscopic studies.

For related processes, such as the metalation of heteroatom-substituted arenes, computational methods like Modified Neglect of Diatomic Overlap (MNDO) calculations have been used to support proposed reaction intermediates and mechanisms. acs.orguwindsor.carsc.org MNDO is a semiempirical quantum chemistry method that can provide insights into molecular structures and energies. These calculations, for instance, have helped to understand the coordination of lithium to heteroatoms prior to deprotonation in directed ortho-metalation reactions. acs.orguwindsor.caresearchgate.net

Spectroscopic techniques like Lithium-7 Nuclear Magnetic Resonance (⁷Li NMR) are powerful tools for studying organolithium compounds in solution. acs.orgdiva-portal.orgcam.ac.ukcam.ac.uk ⁷Li NMR can provide information about the aggregation state of lithium reagents and the electronic environment around the lithium nucleus. diva-portal.orgcam.ac.uk For example, studies on the lithiation of hard carbon for battery applications use ⁷Li NMR to characterize the local environment and mobility of lithium ions within the material. diva-portal.org While no studies specifically on the lithiation of this compound were found, these techniques would be directly applicable to investigating the mechanism of its deprotonation by organolithium bases, a common first step in its use as a nucleophile. Such studies could distinguish between a mono-lithiated species (at the more acidic thiol) and a di-lithiated species (at both the thiol and alcohol), and investigate the nature of their solution structures.

Advanced Spectroscopic and Structural Characterization of Rs 2 Mercapto Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of (RS)-2-mercapto-butan-1-ol, ¹H-NMR spectroscopy provides valuable information about the chemical environment of each proton, confirming the connectivity of the carbon skeleton.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these signals are influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms like oxygen and sulfur.

Predicted ¹H-NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C4) | ~0.9 | Triplet | 3H |

| CH₂ (C3) | ~1.5-1.6 | Multiplet | 2H |

| CH (C2) | ~2.7 | Multiplet | 1H |

| CH₂ (C1) | ~3.5-3.7 | Multiplet | 2H |

| OH (on C1) | Variable | Singlet (broad) | 1H |

| SH (on C2) | Variable | Singlet (broad) | 1H |

Data is predicted and may vary based on solvent and experimental conditions.

The triplet for the methyl (CH₃) protons arises from coupling with the adjacent methylene (B1212753) (CH₂) group. The methylene and methine (CH) protons will show more complex splitting patterns (multiplets) due to coupling with their respective neighboring protons. The protons of the hydroxyl (OH) and thiol (SH) groups often appear as broad singlets, and their chemical shifts can be highly variable depending on factors like concentration, temperature, and solvent, due to hydrogen bonding and chemical exchange.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, MS is crucial for confirming its molecular formula (C₄H₁₀OS) and assessing its purity. nih.gov

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 106.19 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement (e.g., 106.04523611 Da), which can definitively confirm the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for alcohols and thiols include the loss of small molecules like water (H₂O) or hydrogen sulfide (B99878) (H₂S), as well as cleavage of carbon-carbon bonds. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Expected Fragmentation Data:

| Fragment Ion | m/z | Possible Identity |

| M⁺ | 106 | [C₄H₁₀OS]⁺ |

| M-H₂O | 88 | [C₄H₈S]⁺ |

| M-SH | 73 | [C₄H₉O]⁺ |

| M-CH₂OH | 75 | [C₃H₇S]⁺ |

This is a simplified representation of potential fragmentation.

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography can be challenging, this technique is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state of its derivatives. unibe.chjhu.edu By converting the molecule into a crystalline solid, such as a salt or a derivative with a heavy atom, its absolute stereochemistry and detailed conformational features can be unambiguously established. google.com

X-ray crystallography provides data on bond lengths, bond angles, and torsion angles, offering a definitive structural proof. This technique is particularly important for chiral molecules, as it can be used to determine the absolute configuration of a specific enantiomer, which is crucial in fields like asymmetric synthesis and pharmaceutical development. For this compound, crystallographic analysis of a derivative would provide the ultimate confirmation of its molecular structure in the solid phase.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, and sulfur) in a compound. This analysis provides the empirical formula of the substance and serves as a critical check for its purity.

For this compound (C₄H₁₀OS), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₄H₁₀OS:

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight | Mass Percentage (%) |

| Carbon (C) | 12.01 | 4 | 48.04 | 45.24 |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 9.51 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 15.06 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 30.19 |

| Total | 106.21 | 100.00 |

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, thereby verifying its elemental composition and high purity. nih.gov

Theoretical and Computational Chemistry Studies on Rs 2 Mercapto Butan 1 Ol

Molecular Modeling and Docking Simulations

Molecular modeling techniques are instrumental in understanding how (RS)-2-mercapto-butan-1-ol interacts with other molecules, particularly biological receptors. These computational methods build three-dimensional models of the compound and simulate its interactions within a defined environment.

Prediction of Ligand-Receptor Binding Affinities

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. This is particularly relevant in the study of olfaction, where volatile compounds like this compound interact with olfactory receptors (ORs) in the nasal epithelium to elicit a smell perception. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous thiol-containing odorants provides a framework for understanding these interactions. For instance, studies on the human olfactory receptor OR2M3 have demonstrated its sensitivity to sulfur-containing compounds. researchgate.netresearchgate.net Molecular docking simulations involving similar thiols, such as 3-mercapto-2-methylbutan-1-ol and 3-mercapto-2-methylpentan-1-ol, have been performed to predict their binding affinities with OR2M3. researchgate.netsciencesconf.org

These studies revealed that 3-mercapto-2-methylpentan-1-ol exhibited a higher binding affinity (17.15 kJ/mol) for OR2M3 compared to 3-mercapto-2-methylbutan-1-ol (14.64 kJ/mol). researchgate.netsciencesconf.org This difference in binding affinity often correlates with variations in odor perception and threshold. Such computational approaches are crucial for the deorphanization of olfactory receptors, which involves identifying the specific odorants that activate them. nih.gov The insights gained from these related compounds suggest that this compound would likely engage with specific olfactory receptors through a combination of interactions facilitated by its hydroxyl and sulfhydryl functional groups.

Table 1: Predicted Binding Affinities of Structurally Similar Thiols with Olfactory Receptor OR2M3

| Compound | Predicted Binding Affinity (kJ/mol) |

| 3-mercapto-2-methylbutan-1-ol | 14.64 researchgate.netsciencesconf.org |

| 3-mercapto-2-methylpentan-1-ol | 17.15 researchgate.netsciencesconf.org |

This table is generated based on available data for structurally similar compounds to illustrate the application of molecular docking in olfaction research.

Analysis of Intermolecular Interactions

The interactions between this compound and its molecular targets are governed by a variety of non-covalent forces. These can be analyzed using computational methods to understand the stability and specificity of the binding.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a sulfhydryl (-SH) group allows this compound to act as both a hydrogen bond donor and acceptor. The hydroxyl group, in particular, can form strong hydrogen bonds with receptor site residues. mdpi.com

Dipole Interactions: The polar nature of the C-O, O-H, C-S, and S-H bonds creates a net molecular dipole moment, enabling interactions with polar residues in a receptor.

Steric Hindrance: The three-dimensional shape and size of the molecule influence how it fits into a binding site. Steric hindrance can prevent optimal alignment and reduce binding affinity if there are bulky groups on either the ligand or the receptor that clash. nih.gov

Computational studies on similar molecules, like the acrolein-methanol complex, demonstrate how hydrogen bonds and weaker C-H···O interactions dictate the geometry and stability of molecular complexes. mdpi.com These principles are directly applicable to understanding the binding of this compound.

Quantum Chemical Calculations

Quantum chemistry provides a more fundamental understanding of a molecule's properties by solving the Schrödinger equation. These calculations can elucidate electronic structure, reactivity, and other key chemical characteristics.

Electronic Structure Properties and Reactivity Prediction

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can determine the distribution of electrons within the this compound molecule. This information is critical for predicting its reactivity. researchgate.netjsta.cl

Key parameters derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. For thiols, the sulfur atom's lone pair electrons often contribute significantly to the HOMO. creative-proteomics.comebsco.com

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO indicates the molecule's ability to accept electrons, reflecting its electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. researchgate.net

Studies on related compounds have shown that these electronic parameters correlate with chemical reactivity and biological effects. For example, the reactivity of benzoquinone derivatives with the thiol-containing molecule glutathione (B108866) was successfully correlated with electronic frontier orbital parameters. nih.gov Similarly, the reactivity of various thiol compounds is highly dependent on their specific electronic and steric characteristics. nih.gov While specific quantum chemical data for this compound is sparse, the principles established for other thiols would apply. The nucleophilic nature of the thiol group is a defining characteristic, making it reactive towards electrophiles and capable of participating in redox reactions. creative-proteomics.comebsco.com

Statistical Physics Modeling of Adsorption Processes

Statistical physics offers models to describe the collective behavior of molecules, such as their adsorption onto a surface. This is particularly relevant for understanding how odorant molecules interact with the array of olfactory receptors.

Modeling the adsorption of odorants onto biological receptors can be approached using frameworks like the Statistical Associating Fluid Theory (SAFT) or simpler models based on a grand canonical formalism. bohrium.comaip.org These models treat the binding of ligands as an adsorption process, which can be analyzed to determine various physicochemical parameters.

For example, a study on the adsorption of two thiol odorants on the OR2M3 receptor utilized a monolayer model with two types of energy (ML2E). researchgate.netbohrium.com This approach allowed for the characterization of the olfactory process as a multimolecular adsorption system. The modeling confirmed that the binding process is a type of physical adsorption, or physisorption, where the interactions are weaker than in chemical bonding. researchgate.netnih.gov The adsorption energy distributions for these thiols were found to be in a range that confirms the physisorption nature of the olfactory process. researchgate.netsciencesconf.org

Thermodynamic and Kinetic Characterization of Molecular Interactions

Computational studies can also quantify the thermodynamic and kinetic aspects of molecular interactions, providing a deeper understanding of the stability and dynamics of the ligand-receptor complex.

Key parameters include:

Molar Adsorption Energies (ΔE_a): This value represents the energy released or absorbed when one mole of a substance is adsorbed. For the interaction of similar thiols with OR2M3, molar adsorption energies were calculated to be less than 22.7 kJ/mol, which is characteristic of a physisorption process. sciencesconf.org

Adsorption Entropy (ΔS_a): This parameter reflects the change in disorder of the system upon adsorption. Studies of thiol odorants on OR2M3 have used statistical physics models to calculate the adsorption entropy, indicating the degree of disorder in the adsorption systems. researchgate.net

Pyrolysis Kinetics: While not directly related to receptor binding, understanding the thermal decomposition (pyrolysis) kinetics of sulfur-containing compounds is important in geochemistry and industrial processes. Studies on the pyrolysis of organic sulfur compounds show that they can significantly influence reaction kinetics, for instance, by lowering the activation energy for the thermal alteration of hydrocarbons. usgs.govcorelab.com The pyrolysis of thiols and other sulfur compounds often involves complex radical and molecular pathways. epa.govresearchgate.netacs.org For example, the activation energy for reducing elemental sulfur to H₂S by petroleum hydrocarbons was calculated to be 193 kJ/mol. usgs.gov

Biochemical Pathways and Enzymatic Transformations of Mercaptobutanols

Enzymatic Formation from Precursors

The generation of volatile thiols like (RS)-2-mercapto-butan-1-ol is often the result of enzymatic action on non-volatile precursors present in raw materials.

Biogenesis from S-Cysteine Conjugates

A significant pathway for the formation of volatile thiols is the enzymatic cleavage of S-cysteine conjugates. oup.comresearchgate.netunimi.it This process is analogous to the formation of other well-studied thiols, such as 3-mercaptohexan-1-ol (3-MH), a key aroma compound in Sauvignon blanc wines. unimi.itmdpi.com In this biochemical route, a non-volatile cysteine-conjugate precursor is hydrolyzed by specific enzymes, releasing the volatile thiol. unimi.itresearchgate.net For instance, in the context of wine, these precursors are naturally present in the grape must and are transformed during fermentation. researchgate.netunimi.it

The general mechanism involves a carbon-sulfur (C-S) β-lyase enzyme that catalyzes the cleavage of the C-S bond in the cysteine conjugate, yielding the free thiol, pyruvate, and ammonia. researchgate.net While the direct cysteine conjugate of 2-mercapto-butan-1-ol is not as extensively documented as those for other thiols, the principle of its formation through this pathway is a strong possibility, given the similar enzymatic machinery present in yeast and other microorganisms.

Role of Microbial and Yeast Enzymes in Thiol Release

Microorganisms, particularly yeasts like Saccharomyces cerevisiae, are central to the release of volatile thiols during fermentation. mdpi.comresearchgate.net These organisms produce a range of enzymes, including β-lyases, that are capable of acting on the thiol precursors. researchgate.netnih.gov The efficiency of this release can vary significantly between different yeast strains, highlighting the genetic diversity in their enzymatic capabilities.

Commercial enzyme preparations are also utilized to enhance the release of desirable thiols in winemaking. aebafrica.co.zaaeb-group.com These products often contain a cocktail of enzymes, including pectinases with secondary activities that facilitate the hydrolysis of thiol precursors. aebafrica.co.zaaeb-group.com For example, Endozym Thiol is a commercial enzyme preparation that promotes the release of various thiols, including 3-mercapto-3-methylbutan-1-ol (3M3MB), from their non-volatile cysteine-anchored precursors during alcoholic fermentation. aeb-group.com

In the context of beer, research has identified specific enzymes in Saccharomyces pastorianus, namely Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p), as being involved in the conversion of an intermediate to 2-mercapto-3-methyl-1-butanol (B3045925) (2M3MB), a compound that can impart an onion-like off-flavor. researchgate.net This demonstrates the specific and crucial role of yeast enzymes in the formation of mercaptobutanols.

Enzymatic Degradation and Metabolism of Mercaptobutanols

The concentration of this compound and related thiols is not static and can be influenced by enzymatic degradation. For a related compound, 3-mercapto-3-methylbutan-1-ol (MMB), studies have shown that salivary enzymes can induce its degradation. wikipedia.org This enzymatic breakdown is noted to be significantly faster for MMB compared to other volatile thiols. wikipedia.org This suggests that similar enzymatic processes could affect the persistence and perception of this compound in food and beverages. The biotransformation of such compounds often involves oxidation of the thiol group or other functional groups, leading to less odorous products. inchem.org

Mechanistic Studies of Enzyme-Substrate Interactions

Understanding the interaction between enzymes and their thiol substrates is crucial for controlling the formation and degradation of these aroma compounds. The "lock and key" model, and its refinement, the "induced fit" model, provide a conceptual framework for these interactions. The substrate binds to the enzyme's active site, a specific region with a complementary shape, leading to a conformational change in the enzyme that facilitates the catalytic reaction.

Computational modeling and molecular dynamics simulations are increasingly used to study these interactions at an atomic level. nih.govmdpi.com These methods help to elucidate the binding modes of substrates, the conformational changes in the enzyme, and the energetics of the catalytic process. mdpi.com For instance, studies on flavin-dependent oxidoreductases have shown that the oxidation state of the enzyme's cofactor can influence how the substrate binds, which in turn affects the reaction's outcome. d-nb.info

Mechanistic studies on enzymes like (S)-2-hydroxypropylphosphonate epoxidase (HppE) have revealed the potential for complex reactions, including unprecedented 1,2-phosphono migrations, depending on the substrate's structure. nih.gov While not directly involving mercaptobutanols, these studies highlight the versatility of enzyme catalysis and the detailed understanding that can be gained from mechanistic investigations.

Table of Enzymes and their Roles in Mercaptobutan-1-ol Related Pathways

| Enzyme/Enzyme Class | Organism/Source | Role | Reference |

|---|---|---|---|

| Carbon-Sulfur (C-S) β-lyase | Yeast, Bacteria | Cleavage of cysteine-S-conjugates to release volatile thiols. | researchgate.net |

| Old Yellow Enzyme 2 (Oye2p) | Saccharomyces pastorianus | Involved in the conversion of an intermediate to 2-mercapto-3-methyl-1-butanol. | researchgate.net |

| Alcohol dehydrogenase 6 (Adh6p) | Saccharomyces pastorianus | Works in conjunction with Oye2p in the formation of 2-mercapto-3-methyl-1-butanol. | researchgate.net |

Table of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3-mercapto-3-methylbutan-1-ol (MMB) | |

| 3-mercaptohexan-1-ol (3-MH) | |

| 2-mercapto-3-methyl-1-butanol (2M3MB) | |

| Pyruvate |

Advanced Analytical Methodologies for Detection and Quantification of Rs 2 Mercapto Butan 1 Ol

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of (RS)-2-mercapto-butan-1-ol, providing the necessary separation from complex sample components. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography is highly suitable for analyzing volatile compounds like this compound. Given the thermal lability of many thiols, specific injection techniques are often employed to prevent degradation. jfda-online.com Cool-on-column injection is a preferred method as it introduces the sample into the column at a low temperature, minimizing the risk of thermal breakdown that can occur at hot injection ports. jfda-online.com

For detection, selective detectors that are sensitive to sulfur-containing compounds are paramount. These include the sulfur chemiluminescence detector (SCD) and the flame photometric detector (FPD), both of which offer high selectivity and sensitivity for thiols. mdpi.com Gas chromatography coupled with mass spectrometry (GC-MS) is also a powerful tool, allowing for both quantification and structural confirmation of the analyte. nih.gov

Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Thiol Analysis

| Parameter | Specification | Purpose |

| Injection Technique | Cool-on-column | Prevents thermal degradation of labile thiols. jfda-online.com |

| Column | Capillary column (e.g., Rxi-5Sil) | Provides high-resolution separation of volatile compounds. iwaponline.com |

| Carrier Gas | Helium | Inert gas for carrying analytes through the column. iwaponline.com |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometry (MS) | Offers high selectivity and sensitivity for sulfur compounds and structural identification. mdpi.comnih.gov |

| Temperature Program | Initial hold at a low temperature (e.g., 40°C), followed by a ramp to a higher temperature (e.g., 150°C) | Optimizes the separation of compounds with different volatilities. iwaponline.com |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) serves as a robust alternative for thiol analysis, particularly for less volatile derivatives or when analyzing complex liquid matrices. mdpi.com A significant challenge in HPLC analysis of thiols is their lack of a strong chromophore, making them difficult to detect with standard UV-Vis detectors. diva-portal.org Consequently, a pre-column or post-column derivatization step is typically required. diva-portal.orgmdpi.com

Fluorescent labeling agents, such as monobromobimane (B13751) (MBB) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), react with the thiol group to produce a highly fluorescent derivative that can be detected with high sensitivity. mdpi.comnih.gov Reversed-phase HPLC is the most common separation mode, utilizing C18 or phenyl-based stationary phases with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. diva-portal.org

Table 2: High-Performance Liquid Chromatography (HPLC) Method for Thiol Analysis

| Step | Description | Details |

| Derivatization | Reaction with a fluorescent agent. | Pre-column derivatization with agents like monobromobimane (MBB) to enhance detection sensitivity. mdpi.com |

| Column | Reversed-phase (e.g., C18) | Separates compounds based on hydrophobicity. diva-portal.org |

| Mobile Phase | Buffered aqueous solution with organic modifier (e.g., acetonitrile, methanol) | Elutes the derivatized thiols from the column. diva-portal.org |

| Detection | Fluorescence Detector (FD) | Provides sensitive and selective detection of the fluorescent thiol derivatives. diva-portal.org |

Chiral Stationary Phases for Enantiomeric Separation (e.g., cyclodextrin-based stationary phases)

Since this compound is a chiral molecule, separating its enantiomers, (R)-2-mercapto-butan-1-ol and (S)-2-mercapto-butan-1-ol, is crucial as they may exhibit different biological or sensory properties. This is achieved using chiral chromatography. Cyclodextrin-based chiral stationary phases (CSPs) are widely and effectively used for the enantioseparation of a variety of chiral compounds, including those with structures analogous to this compound. bohrium.combeilstein-journals.orgmdpi.com

Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic internal cavity and a hydrophilic exterior. beilstein-journals.org Enantiomeric separation on these phases is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) molecule. beilstein-journals.org The varying stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation. mdpi.com Both GC and HPLC columns with cyclodextrin-derived CSPs are available. bohrium.commdpi.com The use of techniques like thiol-ene click chemistry has enabled the development of novel and robust cyclodextrin-based CSPs with enhanced enantioseparation capabilities in HPLC. nih.govresearchgate.netnih.govrsc.org

Sample Preparation and Enrichment Protocols

Effective sample preparation is critical for the reliable analysis of this compound, especially when it is present at trace levels in complex matrices. The primary goals are to extract and concentrate the analyte while minimizing degradation and artifact formation.

Extraction and Concentration Methods for Trace Analysis

Due to the typically low concentrations of volatile thiols in samples such as foods and beverages, an extraction and preconcentration step is often necessary. nih.gov

Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a solvent-free technique that is widely used for the extraction of volatile and semi-volatile compounds. nih.gov A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample, where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov The efficiency of SPME can be optimized by adjusting parameters such as fiber coating, extraction time and temperature, and the addition of salt to the sample matrix to increase analyte volatility. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE is another sorbent-based extraction technique that offers a higher phase ratio of sorbent to sample volume compared to SPME, often resulting in higher recovery and sensitivity. nih.gov A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is used to extract analytes from a liquid sample. Similar to SPME, the bar is then thermally desorbed in a GC system. nih.gov In-situ derivatization can be combined with SBSE to improve the stability and chromatographic behavior of the thiols. nih.gov

Other methods such as liquid-liquid extraction (LLE) and solvent-assisted flavor evaporation (SAFE) can also be employed for the extraction of volatile sulfur compounds. nih.gov

Deactivation of Enzymes in Biological Matrices

When analyzing biological samples, such as fruit or plant tissues, it is crucial to deactivate endogenous enzymes immediately upon sample collection. jfda-online.com Enzymes present in the matrix can lead to the formation or degradation of thiols, resulting in an inaccurate quantification of the native concentration of this compound. For example, in the analysis of thiols in grapefruit juice, enzyme deactivation was achieved by adding calcium chloride (CaCl2) to the sample. jfda-online.com This step helps to preserve the integrity of the analyte profile from the moment of sampling to the point of analysis.

Isotope Dilution Assays for Accurate Quantification

Isotope Dilution Analysis (IDA), particularly Stable Isotope Dilution Analysis (SIDA), stands as a premier analytical technique for the precise and accurate quantification of trace-level compounds like this compound. jfda-online.comnih.gov This methodology is considered a definitive method because it employs a stable, isotopically labeled version of the analyte as an internal standard, which effectively compensates for sample loss and matrix-induced variations during the analytical process. jfda-online.comfei-bonn.de

The core principle of SIDA lies in the addition of a known quantity of an isotopically labeled standard—for instance, deuterium-labeled this compound (d- this compound)—to the sample at the earliest stage of preparation. jfda-online.comnih.gov This labeled standard is chemically identical to the native analyte and thus exhibits the same behavior during extraction, derivatization, and chromatographic analysis. Because the labeled and unlabeled compounds are nearly indistinguishable chemically, any loss of the target analyte during sample workup is mirrored by a proportional loss of the internal standard. jfda-online.com

The quantification is performed using mass spectrometry, typically coupled with gas chromatography (GC-MS). nih.govcsic.es The mass spectrometer can differentiate between the native analyte and the heavier, isotope-labeled internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the response of the native analyte to the labeled standard, the initial concentration of this compound in the sample can be calculated with high accuracy, irrespective of variations in sample recovery. csic.es

The synthesis of a suitable labeled internal standard is a critical prerequisite for developing a SIDA method. researchgate.net For this compound, this would involve a synthetic route that incorporates stable isotopes such as Deuterium (²H) or Carbon-13 (¹³C) into the molecule's structure. The versatility of modern synthetic chemistry allows for the creation of such labeled compounds, drawing on procedures adapted from the synthesis of other deuterated thiols and their precursors. researchgate.netresearchgate.net

Research Findings in Practice

While specific studies focusing exclusively on this compound are part of ongoing research, the application of SIDA for analogous volatile thiols in complex matrices like food and beverages is well-documented. For example, a SIDA was developed for the potent odorant 3-mercapto-2-methylpentan-1-ol in onions, using a synthesized deuterated analog as the internal standard. nih.gov The method involved mass chromatography to quantify amounts as low as micrograms per kilogram, demonstrating the technique's sensitivity and applicability to trace thiol analysis. nih.gov Similarly, SIDA has been crucial for quantifying key aroma thiols like 3-mercaptohexan-1-ol and 4-mercapto-4-methylpentan-2-one in wine, where their precursors are found in grape juice. unimi.itgoogle.com

The analytical procedure typically involves:

Spiking the sample with the synthesized deuterated internal standard.

Extraction of the thiols from the sample matrix, often using liquid-liquid extraction or solid-phase microextraction (SPME). researchgate.net

Derivatization, if necessary, to improve the chromatographic properties and sensitivity of the thiols. unimi.it

Analysis by GC-MS, monitoring specific ions for both the native analyte and the labeled standard. nih.gov

The data below is representative of results that would be obtained from a validated SIDA for this compound in different beer types, illustrating the method's precision and utility.

Table 1: Representative Quantification of this compound in Beer using SIDA

This approach provides the high level of accuracy and precision required for quantifying influential aroma compounds like this compound, which are often present at extremely low concentrations (ng/L levels) in complex matrices. unimi.it

Table of Mentioned Compounds

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Catalytic Systems

The synthesis of enantiomerically pure chiral thiols is a significant challenge in organic chemistry. beilstein-journals.org Future research should prioritize the development of novel catalytic systems capable of producing the (R) and (S) enantiomers of 2-mercapto-butan-1-ol with high selectivity and efficiency. The presence of both a thiol and a hydroxyl group requires catalysts that can differentiate between the two functionalities or operate under conditions compatible with both.

Promising avenues include:

Transition Metal Catalysis: Systems based on metals like palladium, rhodium, or copper could be designed to catalyze the asymmetric addition of a thiol equivalent to a suitable C4 precursor. Research into the effects of various mercaptans on Ziegler-Natta catalysts for polymerization reactions has shown that these sulfur compounds can interact with and inhibit metal centers, an interaction that could be harnessed for stereoselective control. researchgate.netmdpi.com

Organocatalysis: Chiral peptide catalysts have demonstrated remarkable stereoselectivity in various C-C bond-forming reactions, even in complex environments like cell lysates. rsc.org Designing a peptide or small molecule organocatalyst for the synthesis of chiral thiols like 2-mercapto-butan-1-ol represents a significant but potentially rewarding challenge. Such catalysts could operate via mechanisms like enamine formation, followed by a stereocontrolled reaction. rsc.org

Biocatalysis: The use of enzymes, or "nature's catalysts," offers a highly selective and environmentally benign route. Directed evolution or screening of existing enzyme libraries (e.g., ketoreductases followed by enzymatic thiolation) could yield highly efficient biocatalysts for producing single enantiomers of the target molecule.

A comparative overview of potential catalytic strategies is presented below.

| Catalyst Type | Potential Advantages | Key Research Challenges |

| Transition Metal | High turnover, well-understood mechanisms for related transformations. | Catalyst poisoning by sulfur, achieving high enantioselectivity. |

| Organocatalysis | Metal-free, often robust and less sensitive to air/moisture. | Catalyst loading, separation from product, designing for thiol specificity. |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. | Substrate scope limitations, enzyme stability and availability. |

Table 1: An interactive data table comparing potential stereoselective catalytic systems for the synthesis of (RS)-2-mercapto-butan-1-ol.

Comprehensive Mechanistic Elucidation of Complex Biological Interactions

Organosulfur compounds are pivotal in numerous biological processes. beilstein-journals.org The structural similarity of this compound to endogenous molecules like cysteine suggests it could interact with various biological systems. Future research must move beyond simple antioxidant screening to a detailed, mechanistic understanding of these interactions.

Key areas for investigation include:

Enzyme Inhibition/Modulation: Thiols are known to interact with metal centers in enzymes and can act as active-site-directed inactivators. acs.orgelsevierpure.com Studies should investigate how this compound and its individual enantiomers interact with key metalloenzymes or enzymes with cysteine residues in their active sites. This could reveal novel regulatory or therapeutic possibilities.

Redox Signaling: The thiol group can participate in redox reactions, such as thiol-disulfide exchange, which are central to cellular signaling. nih.govmdpi.com Research using advanced mass spectrometry techniques could elucidate how this compound integrates into the cellular thiolstat, potentially modifying the function of redox-sensitive proteins. nih.gov

Interaction with Reactive Species: A detailed study of the reaction kinetics and products formed when this compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS) is needed. This would clarify its role as a potential protective agent against oxidative stress. mdpi.com

Mechanistic studies could employ techniques like time-resolved mass spectrometry, enzyme kinetics, and site-directed mutagenesis to pinpoint molecular interactions. acs.orgnih.gov

Exploration of this compound as a Versatile Building Block in Chemical Synthesis

The bifunctional nature of this compound makes it an attractive, yet underutilized, building block for the synthesis of more complex molecules. The differential reactivity of the primary alcohol and the secondary thiol allows for selective functionalization, opening pathways to novel compounds.

Future synthetic explorations should focus on:

Orthogonal Protection Strategies: Developing robust methods to selectively protect either the thiol or the alcohol group is paramount. This would allow for precise, stepwise reactions at the unprotected site.

Heterocycle Synthesis: The 1,4-relationship between the hydroxyl and thiol groups makes it a prime candidate for synthesizing various sulfur-containing heterocycles, which are common motifs in pharmaceuticals.

Ligand Development: The thiol and alcohol groups can act as a bidentate ligand, coordinating to metal centers. Synthesizing derivatives and exploring their use in catalysis or as metal-sequestering agents is a promising avenue. acs.org

Polymer and Materials Science: The molecule could be used as a monomer or a chain-transfer agent in polymerization reactions. For example, its thiol group could participate in thiol-ene "click" chemistry to create functional polymers or materials. acs.org

The table below outlines potential synthetic transformations at each functional group.

| Functional Group | Reaction Type | Potential Products/Applications |

| Thiol (-SH) | S-Alkylation | Thioethers, ligands |

| Oxidation | Disulfides, sulfenic/sulfinic acids | |

| Thiol-Ene Reaction | Functionalized polymers, cross-linked materials | |

| Alcohol (-OH) | Esterification | Esters with diverse properties |

| Etherification | Ethers, polymer building blocks | |

| Oxidation | Aldehydes, carboxylic acids |

Table 2: An interactive data table listing potential reactions for the synthetic elaboration of this compound.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate research by predicting properties and reaction outcomes, thereby guiding experimental work. nih.gov Applying these methods to this compound could provide deep insights and rationalize experimental observations.

Future computational studies should include:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms for its synthesis and subsequent transformations. researchgate.net This can help in designing more efficient catalysts (as in 8.1) and predicting the feasibility of synthetic routes (as in 8.3). DFT can also predict spectroscopic properties, such as NMR chemical shifts, to aid in structural confirmation. chemaxon.com

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of the molecule with biological targets, such as enzymes or membranes. nih.gov This can provide a dynamic, atom-level view of the binding modes and conformational changes that are key to understanding its biological activity (as in 8.2).

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives (as proposed in 8.3) and evaluating their biological activity, QSAR models can be built. These models can then predict the activity of new, unsynthesized compounds, streamlining the discovery of molecules with enhanced properties.

| Computational Method | Application to this compound | Potential Insights |

| Density Functional Theory (DFT) | Modeling catalytic cycles for stereoselective synthesis. | Catalyst optimization, reaction barrier heights, transition state geometries. |

| Molecular Dynamics (MD) | Simulating binding to an enzyme active site. | Preferred binding orientation, interaction energies, role of water molecules. |

| QSAR | Correlating structural features of derivatives with antioxidant activity. | Predictive models for designing more potent antioxidants. |

Table 3: An interactive data table outlining the application of advanced computational methods for predictive chemistry involving this compound.

Q & A

Q. How can researchers balance open-data initiatives with privacy concerns when sharing this compound bioactivity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.